molecular formula C20H15F2N5O2 B2669208 1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione CAS No. 2380188-90-7

1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione

Cat. No.: B2669208
CAS No.: 2380188-90-7
M. Wt: 395.37
InChI Key: PHJNWQVLFUHAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a triazole ring with a pyrazine-dione core, making it a subject of study for its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione typically involves multiple steps. One common method starts with the reaction of 2,4-difluorobenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate in acetonitrile. This forms the intermediate 1-[(2,4-difluorophenyl)methyl]-1H-1,2,4-triazole. The intermediate is then reacted with 4-phenylpyrazine-2,3-dione under reflux conditions in a suitable solvent like toluene to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve optimization of the laboratory synthesis routes to scale up the production. This could include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated triazole or pyrazine rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. The triazole ring is known to interact with heme iron in enzymes, potentially disrupting their function . This interaction can lead to the inhibition of fungal or bacterial growth, making the compound a candidate for antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[1-[(2,4-Difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione is unique due to its combination of a triazole ring with a pyrazine-dione core. This structure may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under various conditions.

Properties

IUPAC Name

1-[[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]methyl]-4-phenylpyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2/c21-15-7-6-14(18(22)10-15)11-26-13-16(23-24-26)12-25-8-9-27(20(29)19(25)28)17-4-2-1-3-5-17/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJNWQVLFUHAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CN(N=N3)CC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.